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molecular formula C13H14O2 B8343480 3,4-Dihydro-4,4-dimethyl-1-naphthalene-carboxylic acid

3,4-Dihydro-4,4-dimethyl-1-naphthalene-carboxylic acid

Cat. No. B8343480
M. Wt: 202.25 g/mol
InChI Key: DIXYFLRTHGSDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276053

Procedure details

A solution of the compound from Example 41 (15.5 g, 71.7 mmol) and potassium trimethylsilanolate (17.4 g) in 100 ml of THF was refluxed for 24 hours. After workup the title compound (8.7 g, 52%) was obtained as a white solid.
Name
compound
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14]CC)=[O:13])=[CH:4][CH2:3]1.C[Si](C)(C)[O-].[K+]>C1COCC1>[CH3:1][C:2]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
15.5 g
Type
reactant
Smiles
CC1(CC=C(C2=CC=CC=C12)C(=O)OCC)C
Name
potassium trimethylsilanolate
Quantity
17.4 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=C(C2=CC=CC=C12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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